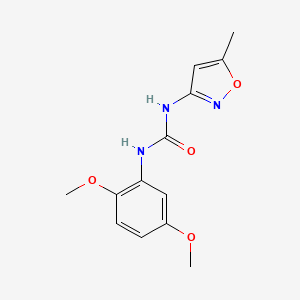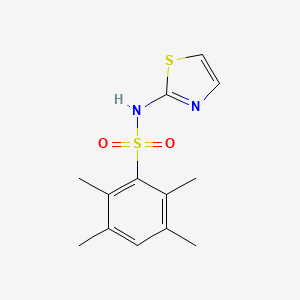![molecular formula C17H21ClN2O4 B5410141 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5410141.png)
8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has a unique molecular structure and has shown potential in various applications.
Mecanismo De Acción
The mechanism of action of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting protein synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and exhibits minimal adverse effects on normal cells. It has been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one in lab experiments is its unique molecular structure, which allows for various applications. Its low toxicity and minimal adverse effects on normal cells make it a suitable candidate for further research. One limitation is the complex synthesis method, which may limit its availability for widespread use.
Direcciones Futuras
The potential applications of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one are vast, and future research may focus on exploring its full potential. Some possible future directions include investigating its use as a fluorescent probe for detecting metal ions in biological systems, exploring its potential as an antitumor agent in vivo, and developing more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a unique spirocyclic compound that has shown potential in various scientific research applications. Its low toxicity and minimal adverse effects on normal cells make it a suitable candidate for further research. The complex synthesis method may limit its availability for widespread use, but future research may focus on developing more efficient synthesis methods and exploring its full potential in various applications.
Métodos De Síntesis
The synthesis of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride, followed by reaction with 1,3-dimethyl-2-imidazolidinone to form 3-chloro-4-methoxybenzoyl imidazolidinone. This intermediate is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final product.
Aplicaciones Científicas De Investigación
The unique molecular structure of 8-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has shown potential in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
9-(3-chloro-4-methoxybenzoyl)-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-19-11-17(24-16(19)22)6-3-8-20(9-7-17)15(21)12-4-5-14(23-2)13(18)10-12/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWURPFYRQLHIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(3,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5410069.png)
![2-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5410070.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410071.png)
![2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5410079.png)
![5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]](/img/structure/B5410081.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5410085.png)
![5-imino-2-isobutyl-6-{4-[(2-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5410089.png)
![N-(3-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410102.png)
![4-(4-allylpiperazin-1-yl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5410114.png)
![N-[3-(allyloxy)phenyl]-2-furamide](/img/structure/B5410120.png)
![N-(4-chlorobenzyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5410137.png)